
2,4,14-Eicosatrienoic acid isobutylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2, 4, 14-Eicosatrienoic acid isobutylamide, also known as N-isobutyl-2, 4, 14-eicosatrienamide, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. 2, 4, 14-Eicosatrienoic acid isobutylamide is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4, 14-Eicosatrienoic acid isobutylamide has been primarily detected in urine. Within the cell, 2, 4, 14-eicosatrienoic acid isobutylamide is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Biosynthesis and Prostaglandin Formation
Studies have explored the biosynthesis of various eicosatrienoic acids, including the transformation of 8,11,14-eicosatrienoic acid into prostaglandins. For instance, Granström, Lands, and Samuelsson (1968) identified the biosynthesis of 9α, 15-dihydroxy-11-ketoprost-13-enoic acid from 8,11,14-eicosatrienoic acid, a process vital in prostaglandin formation (Granström, Lands, & Samuelsson, 1968).
Metabolic Transformations in Brain Development
In the realm of brain development, Dhopeshwarkar and Subramanian (1976) investigated the metabolic transformations of eicosatrienoic acid in the developing brain, highlighting its importance in neural development (Dhopeshwarkar & Subramanian, 1976).
Prostaglandin Endoperoxide Synthesis and Cytochrome P450 Monooxygenase
Oliw, Hömsten, Sprecher, and Hamberg (1993) focused on the oxygenation of eicosatrienoic acid by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase. Their work elucidated the structure and formation mechanisms of major metabolites (Oliw, Hömsten, Sprecher, & Hamberg, 1993).
Anti-Inflammatory Effects in Human Bronchi
Research by Morin et al. (2008) revealed the anti-inflammatory effects of 14,15-epoxyeicosatrienoic acid in TNF-alpha stimulated human bronchi, indicating potential therapeutic applications in respiratory conditions (Morin et al., 2008).
Metabolism in Rabbit Renal Cortex
The metabolism of eicosatrienoic acid in the rabbit renal cortex was studied by Oliw et al. (1981), who identified the formation of various novel metabolites, thereby contributing to our understanding of renal physiology and pathology (Oliw et al., 1981).
Lipoxidase-Catalyzed Oxygenation
Hamberg and Samuelsson (1967) researched the specificity of the oxygenation of unsaturated fatty acids, including eicosatrienoic acid, by soybean lipoxidase, providing insights into enzymatic processes and lipid oxidation (Hamberg & Samuelsson, 1967).
properties
CAS RN |
151391-70-7 |
|---|---|
Product Name |
2,4,14-Eicosatrienoic acid isobutylamide |
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(2E,4E,14Z)-N-(2-methylpropyl)icosa-2,4,14-trienamide |
InChI |
InChI=1S/C24H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h8-9,18-21,23H,4-7,10-17,22H2,1-3H3,(H,25,26)/b9-8-,19-18+,21-20+ |
InChI Key |
GQCWFFNZERNJJC-SEXMCKGYSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCC/C=C/C=C/C(=O)NCC(C)C |
SMILES |
CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |
Canonical SMILES |
CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





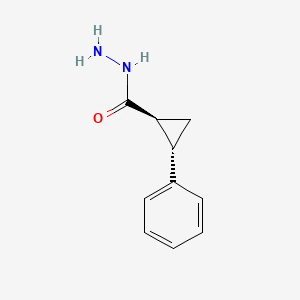
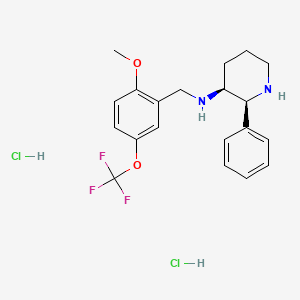
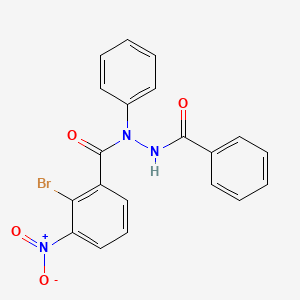
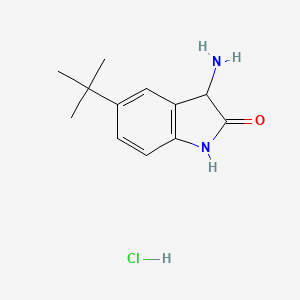

![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![5-(Benzylsulfanyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652529.png)
![tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate](/img/structure/B1652532.png)
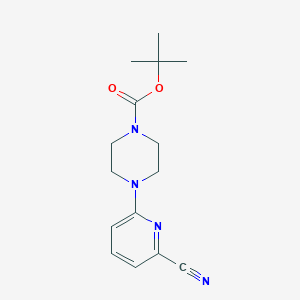
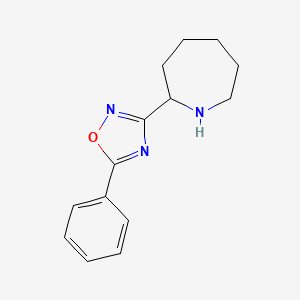

![Benzothiazole, 2-[4-(1H-imidazol-4-yl)-1-piperidinyl]-](/img/structure/B1652538.png)